molecular formula C16H18N2S B4689018 N-(4-isopropylphenyl)-N'-phenylthiourea

N-(4-isopropylphenyl)-N'-phenylthiourea

Cat. No.: B4689018
M. Wt: 270.4 g/mol
InChI Key: UEBLEAXBWFSOLO-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-N'-phenylthiourea is a thiourea derivative characterized by a thiourea core (NH-CS-NH) substituted with a 4-isopropylphenyl group on one nitrogen atom and a phenyl group on the other. This structure confers unique physicochemical properties, such as enhanced hydrophobicity due to the bulky isopropyl substituent, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-phenyl-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLEAXBWFSOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison of N-(4-isopropylphenyl)-N'-phenylthiourea with key analogs, supported by experimental data and computational studies.

Structural and Functional Group Analysis
Compound Name Key Substituents Physicochemical Properties Biological Activity References
This compound 4-Isopropylphenyl, Phenyl High hydrophobicity, moderate polarity Potential anticancer activity (inferred)
N-(4-t-Butylbenzoyl)-N’-phenylthiourea t-Butylbenzoyl, Phenyl Enhanced lipophilicity EGFR/SIRT1 inhibition; cytotoxic to breast/cervical cancer cells
N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea 2,4-Dichlorobenzoyl Electron-withdrawing Cl groups Superior cytotoxicity vs. hydroxyurea (MCF-7, T47D)
N-[3-(4-Fluorophenyl)acryloyl]-N’-phenylthiourea 4-Fluorophenylacryloyl Polar fluorophenyl group Enhanced thermal stability; enzyme/receptor modulation
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea Bis-4-methylphenyl, Phenyl Steric hindrance Applications in material science

Key Observations :

  • Hydrophobic Substituents : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability and target binding in hydrophobic pockets, similar to the t-butyl group in N-(4-t-butylbenzoyl)-N’-phenylthiourea .
  • Electron-Withdrawing Groups : Chlorine substituents in N-(2,4-dichlorobenzoyl)-N’-phenylthiourea increase electrophilicity, improving interactions with biological targets like DNA or enzymes .
  • Fluorine Effects : Polar fluorophenyl groups (e.g., in N-[3-(4-fluorophenyl)acryloyl]-N’-phenylthiourea) improve solubility and electronic properties, influencing receptor affinity .
Computational Insights

Molecular docking studies predict that hydrophobic substituents (e.g., isopropyl, t-butyl) enhance binding to proteins like EGFR by occupying hydrophobic active sites. For instance, N-(4-t-butylbenzoyl)-N’-phenylthiourea shows a binding score of −9.2 kcal/mol at EGFR, indicating strong inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-isopropylphenyl)-N'-phenylthiourea
Reactant of Route 2
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